3-(4-(5-(3-Chlorophenyl)furan-2-carbonothioyl)piperazin-1-yl)propanenitrile
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Overview
Description
3-(4-(5-(3-Chlorophenyl)furan-2-carbonothioyl)piperazin-1-yl)propanenitrile is a chemical compound that has garnered significant attention in the scientific community due to its potential therapeutic and environmental applications. This compound is characterized by its complex structure, which includes a chlorophenyl group, a furan ring, and a piperazine moiety.
Mechanism of Action
Mode of Action
Based on its structural components, it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der waals forces .
Pharmacokinetics
Its bioavailability, half-life, metabolism, and excretion patterns remain to be determined .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Given the lack of specific target and pathway information, it’s difficult to predict the potential cellular responses .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. Without specific experimental data, it’s challenging to predict how these factors might impact the compound’s activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(5-(3-Chlorophenyl)furan-2-carbonothioyl)piperazin-1-yl)propanenitrile typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes the following steps:
Formation of the Furan Ring: The furan ring is synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a substitution reaction.
Attachment of the Piperazine Moiety: The piperazine moiety is attached through a nucleophilic substitution reaction.
Final Assembly: The final compound is assembled by linking the intermediate products through a series of condensation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(4-(5-(3-Chlorophenyl)furan-2-carbonothioyl)piperazin-1-yl)propanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonothioyl group to a thiol or thioether.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Thiols and thioethers.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(4-(5-(3-Chlorophenyl)furan-2-carbonothioyl)piperazin-1-yl)propanenitrile has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-(5-(2,5-Dichlorophenyl)furan-2-carbonothioyl)piperazin-1-yl)propanenitrile
- 3-(4-(5-(4-Chlorophenyl)furan-2-carbonothioyl)piperazin-1-yl)propanenitrile
Uniqueness
3-(4-(5-(3-Chlorophenyl)furan-2-carbonothioyl)piperazin-1-yl)propanenitrile is unique due to its specific structural features, such as the position of the chlorine atom on the phenyl ring and the presence of the furan and piperazine moieties. These structural characteristics contribute to its distinct chemical and biological properties, setting it apart from similar compounds.
Properties
IUPAC Name |
3-[4-[5-(3-chlorophenyl)furan-2-carbothioyl]piperazin-1-yl]propanenitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3OS/c19-15-4-1-3-14(13-15)16-5-6-17(23-16)18(24)22-11-9-21(10-12-22)8-2-7-20/h1,3-6,13H,2,8-12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPEFEKJCIUQBRO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCC#N)C(=S)C2=CC=C(O2)C3=CC(=CC=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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